3-Bromo-2,4-dichloropyridine
Overview
Description
3-Bromo-2,4-dichloropyridine is a chemical compound with the molecular formula C5H2BrCl2N . It has a molecular weight of 226.89 and is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
A method for synthesizing 5-Bromo-2,4-dichloropyridine has been reported, where 2-amino-4-thloropyridine is used as a starting raw material . A key intermediate is obtained through the bromination reaction, with a yield greater than 80%. Then, the 5-Bromo-2,4-dichloropyridine is obtained through diazotization and chlorination, with a total yield greater than 50% .Molecular Structure Analysis
The InChI code for this compound is 1S/C5H2BrCl2N/c6-4-3(7)1-2-9-5(4)8/h1-2H . The InChI key is IEFKJYCTYZMBFL-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a solid substance . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Halogen/Halogen Displacement in Pyridines : 3-Bromo-2,4-dichloropyridine undergoes halogen/halogen exchange, facilitating the substitution of bromine/chlorine and iodine/chlorine in various pyridine derivatives. This process is essential for synthesizing diverse compounds, particularly in organic chemistry (Schlosser & Cottet, 2002).
Selective Functionalization of Dichloropyridines : The compound exhibits selective functionalization at various sites, enabling the formation of lithiated intermediates. This property is crucial in the synthesis of complex organic molecules (Marzi, Bigi, & Schlosser, 2001).
Synthesis and Magnetic Behavior of Copper(II) Complexes : In coordination chemistry, this compound is used to synthesize copper(II) complexes, which exhibit unique crystal structures and magnetic properties (Dubois, Landee, Rademeyer, & Turnbull, 2019).
Synthesis of Novel Pyrazole-5-Carboxylic Acid Amide Compounds : This compound serves as a key intermediate in the synthesis of pyrazole-5-carboxylic acid amide compounds, highlighting its utility in medicinal chemistry (Yang Yun-shang, 2011).
Palladium-Mediated Functionalization : It is used in palladium-mediated amination reactions, underscoring its role in selective chemical transformations (Ji, Li, & Bunnelle, 2003).
Synthesis of Pyridine-Based Derivatives : The compound is instrumental in the Suzuki cross-coupling reaction, leading to the synthesis of various pyridine derivatives, which are important in pharmaceuticals and materials science (Ahmad et al., 2017).
Electrochemical Reduction Studies : It is used in electrochemical studies to understand the reduction behavior of dihalopyridines, contributing to the field of electrochemistry (Mubarak & Peters, 1997).
Synthesis of Antitumor Compounds : this compound is used in the synthesis of compounds with potential antitumor activity, highlighting its importance in cancer research (Zhou et al., 2015).
Safety and Hazards
This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust, mist, vapors, or spray, and to avoid getting the compound in eyes, on skin, or on clothing .
Properties
IUPAC Name |
3-bromo-2,4-dichloropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrCl2N/c6-4-3(7)1-2-9-5(4)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFKJYCTYZMBFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrCl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40576830 | |
Record name | 3-Bromo-2,4-dichloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40576830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144584-32-7 | |
Record name | 3-Bromo-2,4-dichloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40576830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-2,4-dichloropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.